1-(3-Chlorobenzyl)-4-(2-methylbenzyl)piperazine
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Overview
Description
1-(3-Chlorobenzyl)-4-(2-methylbenzyl)piperazine, often referred to as CBMP , belongs to the class of piperazine derivatives. Its chemical structure consists of a piperazine ring substituted with a chlorobenzyl group at one nitrogen and a 2-methylbenzyl group at another nitrogen. The compound’s systematic name reflects these substituents.
Preparation Methods
Synthetic Routes:
Radical Protodeboronation:
Industrial Production Methods: Unfortunately, specific industrial-scale production methods for CBMP are not widely documented. research in this area may reveal more insights.
Chemical Reactions Analysis
CBMP can undergo various reactions:
Hydrolysis: Like other boronic esters, CBMP is susceptible to hydrolysis in water.
Substitution Reactions: It can participate in nucleophilic substitution reactions.
Reduction: Reduction of the chlorobenzyl group could yield the corresponding benzylamine.
Functionalization: Further functionalization of the benzyl groups is possible.
Common reagents and conditions depend on the specific reaction type.
Scientific Research Applications
CBMP finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug design due to its piperazine core.
Biological Studies: Researchers explore its interactions with biological targets.
Industry: CBMP derivatives could be useful in materials science or as intermediates.
Mechanism of Action
The exact mechanism by which CBMP exerts its effects remains an active area of research. It likely involves interactions with receptors or enzymes, affecting cellular processes.
Comparison with Similar Compounds
CBMP’s uniqueness lies in its specific substitution pattern. Similar compounds include other piperazine derivatives, such as N-substituted piperazines or related heterocycles.
Properties
Molecular Formula |
C19H23ClN2 |
---|---|
Molecular Weight |
314.9 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C19H23ClN2/c1-16-5-2-3-7-18(16)15-22-11-9-21(10-12-22)14-17-6-4-8-19(20)13-17/h2-8,13H,9-12,14-15H2,1H3 |
InChI Key |
VNYSHKUXJFZSSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
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